molecular formula C19H21N3OS B3123349 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306979-24-8

2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No. B3123349
CAS RN: 306979-24-8
M. Wt: 339.5 g/mol
InChI Key: STMZAEBDHRCWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one, also known as TAK-659, is a small molecule drug that has shown promising results in the treatment of various types of cancer. In

Mechanism of Action

2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one disrupts the survival and proliferation of cancer cells, leading to their death. 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one also inhibits other signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized by the liver and excreted primarily in the feces. 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one has also been found to have minimal toxicity in preclinical studies, with no significant adverse effects on normal tissues or organs.

Advantages and Limitations for Lab Experiments

One advantage of 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the activity of other cancer drugs, which could lead to better treatment outcomes. However, one limitation of 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one. One area of interest is the development of combination therapies that include 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one and other cancer drugs. Another area of interest is the investigation of 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one in other types of cancer, such as breast cancer and prostate cancer. Additionally, further studies are needed to optimize the dosing and administration of 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one to maximize its efficacy and minimize its toxicity.
In conclusion, 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a promising small molecule drug with potential applications in the treatment of various types of cancer. Its selectivity for BTK and ability to enhance the activity of other cancer drugs make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal dosing and administration.

Scientific Research Applications

2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one has also been found to enhance the activity of other cancer drugs, such as rituximab and ibrutinib.

properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-5-10-16-20-17(21-18(23)22(16)11-13)24-12-14-6-8-15(9-7-14)19(2,3)4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZAEBDHRCWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)C(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Tert-butyl)benzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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